molecular formula C13H7Cl2NO4 B6407533 4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid, 95% CAS No. 1261984-91-1

4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid, 95%

Cat. No. B6407533
CAS RN: 1261984-91-1
M. Wt: 312.10 g/mol
InChI Key: KCPQEMGKOGLOAC-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid (95%) is an important chemical compound used in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 287.8 g/mol and a melting point of approximately 160 °C. 4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid is a derivative of the aromatic nitrobenzene, and is an important intermediate for the synthesis of various organic compounds.

Scientific Research Applications

4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid has a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds such as drugs, pesticides, and dyes. In addition, it is used in the synthesis of organic compounds used in photochemistry, electrochemistry, and materials science. Furthermore, it is used in the synthesis of organic compounds for the detection of metals, for the analysis of organic compounds, and for the determination of the properties of various organic compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid is based on its ability to react with nucleophiles, such as amines, alcohols, and thiols. The reaction of 4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid with a nucleophile is an electrophilic aromatic substitution reaction. The reaction occurs when the nucleophile attacks the electron-rich aromatic ring of the nitrobenzene, resulting in the formation of a new carbon-nitrogen bond.
Biochemical and Physiological Effects
4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid has no known direct biochemical or physiological effects on humans or animals. However, it is important to note that the compound can be toxic in high concentrations. Therefore, it is important to use the compound in a well-ventilated area and to wear protective clothing when handling it.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid in laboratory experiments are its low cost and its availability. Additionally, the compound is relatively stable and can be stored for long periods of time. However, it is important to note that the compound is toxic in high concentrations and should be handled with care.

Future Directions

There are many potential future directions for the use of 4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid in scientific research. These include its use as a starting material for the synthesis of various organic compounds, its use in the synthesis of organic compounds for the detection of metals, and its use in the synthesis of organic compounds for the analysis of organic compounds. Additionally, the compound could be used for the determination of the properties of various organic compounds, and for the synthesis of organic compounds for use in photochemistry, electrochemistry, and materials science. Finally, the compound could be used in the development of new drugs and pesticides.

Synthesis Methods

4-(3,4-Dichlorophenyl)-2-nitrobenzoic acid can be synthesized from the reaction of 3,4-dichlorobenzaldehyde and nitric acid. The reaction is carried out in aqueous solution at a temperature of 70 to 80 °C, with a molar ratio of 1:1.5 for the reactants. The reaction proceeds via an electrophilic aromatic substitution reaction, resulting in the formation of the desired product.

properties

IUPAC Name

4-(3,4-dichlorophenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO4/c14-10-4-2-7(5-11(10)15)8-1-3-9(13(17)18)12(6-8)16(19)20/h1-6H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPQEMGKOGLOAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691263
Record name 3',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261984-91-1
Record name 3',4'-Dichloro-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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